4-(Methylamino)benzoic Acid-d3
Description
Properties
Molecular Formula |
C₈H₆D₃NO₂ |
|---|---|
Molecular Weight |
154.18 |
Synonyms |
4-(Methylamino)benzoic Acid-d3; 4-(N-Methylamino)benzoic Acid-d3; _x000B_N-Methyl-4-aminobenzoic Acid-d3; p-(methylamino)benzoic Acid-d3; |
Origin of Product |
United States |
Application of 4 Methylamino Benzoic Acid D3 As an Internal Standard in Quantitative Analytical Research
Principles of Isotope Dilution Mass Spectrometry (IDMS) and Its Application
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-accuracy quantitative measurements. wikipedia.orgresearchgate.net It is recognized as a primary method of measurement, capable of yielding results with the highest metrological quality. researchgate.net The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, 4-(Methylamino)benzoic Acid-d3—to a sample containing the native analyte. wikipedia.orgyoutube.comosti.gov After the labeled standard (or "spike") is thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. osti.gov
The mass spectrometer measures the ratio of the native analyte to its isotopically labeled counterpart. youtube.com Because the standard and analyte are chemically identical, they behave the same way during sample preparation, extraction, and analysis. chromatographyonline.com Consequently, any sample loss during these steps affects both the analyte and the standard equally, leaving their ratio unchanged. researchgate.netosti.gov This characteristic allows for the precise calculation of the original concentration of the analyte in the sample, independent of sample recovery or instrument sensitivity. researchgate.netosti.gov IDMS is widely employed in fields requiring definitive quantification, such as the certification of reference materials, clinical chemistry, and environmental analysis. wikipedia.orgyoutube.com The use of IDMS can reduce the uncertainty of measurement results to as low as 0.25% to 1%. wikipedia.org
Deuterated analogs, such as this compound, are exemplary internal standards for quantitative analysis. clearsynth.com The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, results in a molecule with a higher mass that is easily distinguishable from the native analyte by a mass spectrometer. clearsynth.com Critically, this isotopic substitution has a negligible effect on the compound's physicochemical properties. chromatographyonline.com As a result, the deuterated standard exhibits nearly identical behavior to the native analyte during sample extraction, derivatization, and chromatographic separation. splendidlab.com
This parallel behavior is the key to enhancing analytical precision and accuracy. clearsynth.com The deuterated internal standard acts as a perfect proxy for the analyte, compensating for variations that can occur at virtually every stage of the analytical workflow. pharmaffiliates.comthermofisher.com By normalizing the response of the analyte to that of the co-eluting deuterated standard, random and systematic errors are minimized, leading to highly reproducible and accurate quantitative results. clearsynth.comrestek.com
In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), "matrix effects" pose a significant challenge to accurate quantification. waters.commyadlm.org These effects are caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, soil) that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement. waters.com This can result in significant analytical inaccuracy. myadlm.org
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to counteract matrix effects. chromatographyonline.comreddit.com Because the deuterated standard has almost identical chromatographic retention time and ionization characteristics as the analyte, it is subjected to the same degree of signal suppression or enhancement from the matrix. chromatographyonline.comthermofisher.com Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix is effectively canceled out. clearsynth.comwaters.com
This ratio-based measurement also significantly enhances the quality of calibration curves. nih.gov Instead of plotting the absolute analyte response against concentration, the ratio of the analyte response to the constant internal standard response is used. This approach corrects for variations in instrument performance and matrix effects across different samples and calibration standards, resulting in more linear, robust, and reliable calibration curves. nih.govlcms.cz
Methodological Development for Trace Analysis in Complex Matrices
The analysis of trace amounts of compounds in complex biological, environmental, or food matrices requires highly sensitive and selective methods. This compound is integral to the development of such robust analytical protocols, particularly within chromatography-mass spectrometry platforms.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying small molecules in complex samples due to its high selectivity and sensitivity. lcms.cz In these methods, the use of a deuterated internal standard is standard practice to ensure accuracy. pharmaffiliates.com this compound would be added to samples at the beginning of the preparation process to account for variability in extraction efficiency and matrix effects. thermofisher.com
For example, in a typical LC-MS/MS method for a similar compound, 4-acetamidobenzoic acid, a deuterated internal standard was essential for reliable quantification in pig plasma. nih.gov The method involves separating the analyte and standard from matrix components on a reversed-phase HPLC column before detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov The MRM transitions for the analyte and the internal standard are monitored simultaneously, and the ratio of their peak areas is used for quantification against a calibration curve. nih.gov The use of the internal standard ensures the method's accuracy and precision, even with low sample volumes and complex matrices. nih.gov
| Parameter | Typical Value/Condition | Source |
| Chromatography | ||
| Column | Reversed-phase C18 or Phenyl | lcms.czshimadzu.com |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid or 10 mM Ammonium Formate | nih.govescholarship.org |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% Formic Acid | nih.govescholarship.org |
| Flow Rate | 0.3 - 0.6 mL/min | lcms.czeurl-pesticides.eu |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | lcms.cz |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| Linearity (R²) | > 0.99 | nih.govnih.gov |
| Accuracy (% Bias) | Within ± 15% | nih.gov |
| Precision (% CV) | < 15% | nih.gov |
This interactive table presents typical parameters for an LC-MS/MS method where a deuterated internal standard like this compound would be employed for quantitative analysis of its corresponding analyte.
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of small molecules, particularly those that are volatile or can be made volatile through chemical derivatization. iosrjournals.orgmdpi.com For compounds like 4-(Methylamino)benzoic acid, a derivatization step, such as trimethylsilylation (TMS), is often required to increase volatility and thermal stability for GC analysis. mpg.desigmaaldrich.com
A deuterated internal standard like this compound is crucial in these workflows. It undergoes the same derivatization reaction as the analyte and exhibits nearly identical chromatographic behavior. mdpi.com This allows it to compensate for inconsistencies in derivatization efficiency, sample injection volume, and potential degradation in the hot injector. sigmaaldrich.comresearchgate.net The mass spectrometer can easily differentiate the deuterated TMS-derivative from the analyte's TMS-derivative, allowing for accurate ratio-based quantification. mpg.de This approach is essential for achieving the precision and accuracy required in metabolomic studies and forensic analysis. researchgate.netmdpi.com
| Parameter | Typical Value/Condition | Source |
| Derivatization | ||
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | mpg.desigmaaldrich.com |
| Chromatography | ||
| Column | Phenyl-dimethylpolysiloxane (e.g., MDN-35) | mpg.de |
| Carrier Gas | Helium | chemijournal.com |
| Temperature Program | Ramped, e.g., 80°C to 300°C | mpg.de |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI) at 70eV | mpg.dechemijournal.com |
| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | mpg.de |
This interactive table outlines common GC-MS parameters for the analysis of an organic acid, where a deuterated standard like this compound would be used to ensure quantitative accuracy.
The term "hyphenated techniques" refers to the powerful combination of a separation technique with a spectroscopic detection method, such as LC-MS, GC-MS, and tandem mass spectrometry (LC-MS-MS or GC-MS-MS). iosrjournals.orgnih.gov These methods are the cornerstone of modern analytical chemistry, providing the ability to separate and identify compounds in highly complex mixtures. nih.govresearchgate.net
The application of this compound as an internal standard is a fundamental aspect of quantitative analysis using these advanced platforms. nih.gov In tandem MS methods, for instance, specific precursor ions are selected and fragmented to produce characteristic product ions. This provides an exceptionally high degree of selectivity and sensitivity. chemijournal.com The deuterated internal standard undergoes the same fragmentation, producing product ions with a corresponding mass shift. By monitoring a specific transition for both the analyte and the standard, analysts can achieve highly reliable quantification, free from matrix interferences and instrumental drift. researchgate.net The principles of isotope dilution are universally applicable across these hyphenated techniques, making deuterated standards indispensable for accurate trace analysis in pharmaceutical, environmental, and clinical research. iosrjournals.org
Validation of Analytical Methodologies Employing this compound
The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. nih.gov When employing this compound as an internal standard, the validation process ensures that the method will consistently yield results that are accurate and precise. researchgate.net Key validation characteristics include accuracy, precision, selectivity, linearity, range, and robustness. researchgate.net
The internal standard is added at a known concentration to all samples, including calibrators, quality controls, and unknowns. The response of the analyte is then normalized to the response of the internal standard. This analyte/internal standard response ratio is used for quantification. scispace.com A successful validation demonstrates that this ratio remains consistent across the expected concentration range and is not unduly affected by the sample matrix. scispace.comlcms.cz For instance, validation would need to confirm that the response ratio of 4-(Methylamino)benzoic acid to this compound is proportional to the concentration of the analyte and that this relationship is reproducible.
Assessment of Isotopic Purity and Stability for Standardization
The quality and characterization of the internal standard are paramount for reliable quantification. Two critical attributes for this compound are its isotopic purity and the stability of the deuterium labels.
Isotopic Purity: The isotopic purity refers to the percentage of the internal standard that is the desired deuterated form (d3) versus the percentage of other isotopic forms, particularly the unlabeled (d0) version. A significant presence of the d0 form in the internal standard solution would artificially inflate the measured concentration of the analyte. Therefore, the isotopic purity must be high, and the contribution of the d0 impurity to the analyte signal must be negligible or corrected for. This is typically assessed by the manufacturer and verified by the user using high-resolution mass spectrometry.
Stability: The stability of the deuterium labels on the this compound molecule is crucial. Deuterium atoms can sometimes exchange with protons from the solvent or matrix, a phenomenon known as back-exchange. If the "d3" label is not stable, the internal standard can convert back to the unlabeled d0 form, leading to inaccurate quantification. Stability studies are performed under various conditions (e.g., different pH values, temperatures, and storage times) that mimic the sample preparation and analysis process to ensure the isotopic label is retained. nih.gov Deuterated internal standards may sometimes exhibit different chemical properties or stability compared to the analyte, which must be evaluated during validation. scispace.comnih.gov
Illustrative Data for Isotopic Purity and Stability Assessment
| Parameter | Acceptance Criteria | Illustrative Result for this compound |
| Isotopic Purity | ||
| % d3 form | > 98% | 99.2% |
| % d2 form | < 2% | 0.6% |
| % d1 form | < 0.1% | < 0.1% |
| % d0 form (unlabeled) | < 0.1% | 0.1% |
| Label Stability | ||
| % Back-exchange (24h in matrix at RT) | < 1% | 0.2% |
| % Back-exchange (3 freeze-thaw cycles) | < 1% | 0.3% |
Reproducibility and Inter-laboratory Comparability
Reproducibility refers to the precision of a method under different conditions, such as being performed by different analysts, on different instruments, or on different days. scispace.com For a method using this compound, this would involve analyzing the same set of quality control samples under varied conditions to ensure the results remain consistent and within acceptable limits of variation, typically a relative standard deviation (RSD) of ≤15%. scispace.com
Inter-laboratory comparability, often assessed through round-robin or proficiency testing, is a measure of how well a method performs across different laboratories. This is the ultimate test of a method's robustness and transferability. In such a study, a central body would distribute identical, blind samples to multiple laboratories. Each laboratory would perform the analysis using the standardized method with this compound as the internal standard. The results are then compared to assess the level of agreement between the labs. A high degree of inter-laboratory comparability indicates that the analytical method is well-defined, robust, and produces equivalent results regardless of the testing site.
Example Format for Inter-laboratory Comparison Data
| Participating Laboratory | Sample A Mean Conc. (µg/mL) | Sample A RSD (%) | Sample B Mean Conc. (µg/mL) | Sample B RSD (%) |
| Laboratory 1 | 10.2 | 4.5 | 48.9 | 3.8 |
| Laboratory 2 | 9.9 | 5.1 | 51.0 | 4.2 |
| Laboratory 3 | 10.5 | 4.8 | 50.1 | 4.5 |
| Laboratory 4 | 9.8 | 5.5 | 49.5 | 4.9 |
| Overall Mean | 10.1 | 49.9 | ||
| Inter-lab RSD (%) | 3.1% | 1.8% |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. acs.orgalfa-chemistry.com A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the deuterated analog.
Deuterium NMR (²H NMR) spectroscopy directly detects the deuterium nucleus (²H), providing unambiguous confirmation of the labeling site. nih.gov Since ²H NMR is observed in a distinct frequency range from ¹H NMR, it results in a clean spectrum showing signals only from the deuterium atoms within the molecule.
For 4-(Methylamino)benzoic Acid-d3, where the three deuterium atoms replace the protons on the N-methyl group, the ²H NMR spectrum would exhibit a single resonance. The chemical shift of this signal would be nearly identical to that of the N-methyl protons in the non-deuterated parent compound (approximately 2.9 ppm), with only minor deviations due to isotope effects. This single peak confirms that all deuterium labels are chemically equivalent and located on the methyl group as intended.
Table 1: Expected ²H NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ²H | N-CD₃ | ~2.9 | Singlet |
| Note: Data is illustrative and based on typical chemical shifts for analogous functional groups. |
¹H and ¹³C NMR spectra provide complementary information that further confirms the structure of the deuterated analog by observing the effects of the deuterium substitution on the proton and carbon signals. alfa-chemistry.comnih.gov
In the ¹H NMR spectrum of this compound, the most significant feature is the disappearance of the singlet corresponding to the N-methyl (N-CH₃) protons, which is present in the unlabeled compound. chemicalbook.com The signals for the aromatic protons would remain, confirming the integrity of the rest of the molecular structure.
The ¹³C NMR spectrum reveals two key effects of deuteration:
Splitting Pattern: The carbon atom directly bonded to deuterium (the N-C D₃ carbon) will appear as a multiplet (typically a triplet for a CD₃ group) due to one-bond carbon-deuterium (¹³C-²H) coupling. wordpress.com
Isotope Shift: The resonance of the deuterated carbon, and to a lesser extent adjacent carbons, will shift slightly upfield (to a lower ppm value) compared to the non-deuterated analog. This is known as the deuterium isotope effect on the ¹³C chemical shift. cdnsciencepub.com
Table 2: Comparison of Expected ¹H and ¹³C NMR Data for 4-(Methylamino)benzoic Acid and its d3-Analog
| Compound | Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Difference |
| 4-(Methylamino)benzoic Acid | ¹H | N-CH₃ | ~2.9 (Singlet) | Signal present |
| This compound | ¹H | N-CD₃ | - | Signal absent |
| 4-(Methylamino)benzoic Acid | ¹³C | N-CH₃ | ~30 | Singlet |
| This compound | ¹³C | N-CD₃ | Slightly < 30 | Triplet |
| Note: Data is illustrative and based on typical chemical shifts and coupling patterns for analogous structures. |
Mass Spectrometry Techniques in Isotopic Labeling Studies
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled species, it is the primary method for quantifying isotopic purity and confirming the location of the labels through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. nih.gov When analyzing this compound, HRMS can readily distinguish it from its non-deuterated counterpart due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u).
The primary application of HRMS in this context is the determination of isotopic purity. nih.gov By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species, the percentage of isotopic enrichment can be accurately calculated.
Table 3: Theoretical Exact Masses of Isotopologues of 4-(Methylamino)benzoic Acid
| Isotopologue | Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |
| d₀ (unlabeled) | C₈H₁₀NO₂⁺ | 152.0706 |
| d₁ | C₈H₉DNO₂⁺ | 153.0769 |
| d₂ | C₈H₈D₂NO₂⁺ | 154.0832 |
| d₃ (fully labeled) | C₈H₇D₃NO₂⁺ | 155.0894 |
| Note: Masses calculated for the protonated species [M+H]⁺. |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.govmdpi.com By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, the location of the isotopic label can be confirmed. nih.govnih.gov
For 4-(Methylamino)benzoic Acid, a common fragmentation pathway involves the loss of the methyl group.
Unlabeled Compound (m/z 152.07) : Loss of a methyl radical (•CH₃, 15 Da) would produce a fragment ion at m/z 137.05.
d3-Labeled Compound (m/z 155.09) : The corresponding fragmentation would involve the loss of a deuterated methyl radical (•CD₃, 18 Da). This would result in the same core fragment ion at m/z 137.05. The observation of a neutral loss of 18 Da from the d₃-labeled precursor ion, as opposed to 15 Da from the unlabeled precursor, provides definitive evidence that the deuterium label resides on the methyl group.
Vibrational Spectroscopies (FTIR, Raman) in Probing Isotope Effects on Molecular Vibrations
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, measure the vibrational frequencies of chemical bonds. mdpi.com The substitution of a lighter isotope (hydrogen) with a heavier one (deuterium) increases the reduced mass of the bond, leading to a predictable decrease in its vibrational frequency. libretexts.org This phenomenon is known as the kinetic isotope effect.
For this compound, the most pronounced changes in the FTIR and Raman spectra will be observed for the vibrational modes involving the N-methyl group. The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at a significantly lower frequency. acs.org The shift can be approximated by the following relationship:
νC-D ≈ νC-H / √2
This results in a calculated shift of C-D stretching vibrations to approximately 2000-2200 cm⁻¹. libretexts.org Similarly, C-H bending and rocking modes will also shift to lower wavenumbers upon deuteration. These predictable shifts serve as further confirmation of successful isotopic labeling. acs.orgacs.org
Table 4: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |
| Stretching (ν) | 2850 - 3000 | 2100 - 2250 |
| Bending (δ) | 1350 - 1470 | 950 - 1050 |
| Note: Frequencies are approximate and can vary based on the specific molecular environment. |
Future Directions and Emerging Research Avenues for Deuterated Aromatic Carboxylic Acids
Development of Novel Isotope-Labeled Probes for Advanced Biological Systems
The development of novel isotope-labeled probes is a cornerstone of advancing our understanding of complex biological systems. Deuterated aromatic carboxylic acids, including derivatives of 4-(methylamino)benzoic acid, are emerging as critical components in this field. These molecules can be used to trace metabolic pathways, quantify endogenous molecules, and probe the structure and function of biomolecules. isotope.comscbt.com
One promising area is the use of deuterated compounds in mass spectrometry-based metabolomics. By introducing a deuterated standard like 4-(Methylamino)benzoic Acid-d3, researchers can achieve more accurate quantification of its unlabeled counterpart or related metabolites in biological samples. wisdomlib.org This is crucial for studying disease states, drug metabolism, and the intricate networks of biochemical reactions within cells.
Research into deuterated 4-(dimethylamino)benzoic acid (DMABA) derivatives highlights a sophisticated application of this concept. nih.govnih.gov A set of deuterium-enriched DMABA reagents has been developed to react with primary amine groups in lipids. nih.govnih.gov This derivatization allows for the sensitive and selective detection of specific lipid subclasses using mass spectrometry, enabling detailed studies of processes like lipid oxidation, which is implicated in numerous diseases. nih.gov This approach provides a universal method for analyzing various lipid types and allows for differential labeling to compare samples, such as control versus treated cells. nih.govnih.gov
The synthesis of these labeled probes is a critical aspect of their development. nih.gov The ability to create variants with different numbers of deuterium (B1214612) atoms (e.g., d3, d4, d6) offers flexibility in experimental design, particularly for multiplexed analyses where multiple samples or conditions are compared simultaneously. nih.govnih.gov
| Probe Type | Biological Application | Key Advantage of Deuteration | Example Compound Class |
| Metabolic Tracers | Tracing the fate of molecules in metabolic pathways. | Stable, non-radioactive label that can be tracked by mass spectrometry. | Deuterated Carboxylic Acids, Amino Acids |
| Quantitative Standards | Accurate measurement of analyte concentrations in complex samples. clearsynth.com | Co-elution with the analyte and correction for matrix effects and ionization variability. texilajournal.com | This compound |
| Derivatization Reagents | Enhancing the detectability of specific classes of biomolecules. nih.gov | Introduces a unique mass tag for selective detection in mass spectrometry. nih.gov | Deuterated 4-(dimethylamino)benzoic acid (DMABA) esters nih.gov |
Integration of Deuterated Standards in High-Throughput Analytical Platforms
High-throughput analytical platforms, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are indispensable in fields like drug discovery, clinical diagnostics, and metabolomics. The integration of deuterated internal standards is fundamental to ensuring the accuracy, precision, and reliability of the quantitative data generated by these platforms. clearsynth.comtexilajournal.com this compound serves as an ideal stable isotope-labeled (SIL) internal standard for the quantification of its non-deuterated analog or structurally similar compounds.
The primary role of a deuterated internal standard is to compensate for variations inherent in the analytical process. wisdomlib.org These variations can include sample loss during preparation, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency. scispace.com Because a deuterated standard like this compound is chemically almost identical to the analyte of interest, it experiences similar effects during sample processing and analysis. texilajournal.com However, it is distinguishable by its mass, allowing the instrument to measure the ratio of the analyte to the standard. This ratio provides a much more precise and accurate measure of the analyte's concentration than the analyte's signal alone. texilajournal.com
Key benefits of using deuterated standards in high-throughput analysis include:
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. A co-eluting SIL internal standard experiences the same matrix effects, allowing for reliable correction. texilajournal.com
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, random and systematic errors are minimized, leading to significantly improved data quality. scispace.com
Enhanced Method Robustness: The use of SIL internal standards makes analytical methods more resilient to day-to-day variations in instrument performance and sample matrix composition, which is crucial in high-throughput environments. clearsynth.com
While SIL internal standards are the preferred choice, it is noted that they may not always be necessary if the analytical method demonstrates good reproducibility without them. nih.gov However, for complex assays where high accuracy is paramount, their use is considered the gold standard. scispace.com
Computational Chemistry Approaches in Predicting Isotope Effects and Metabolic Fates
Computational chemistry is becoming an increasingly powerful tool for predicting the behavior of molecules, including those containing stable isotopes. For deuterated aromatic carboxylic acids like this compound, computational approaches can provide valuable insights into kinetic isotope effects (KIEs) and help predict metabolic pathways.
The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of deuteration, the C-D bond is stronger than the C-H bond. If this bond is broken during a rate-determining step of a metabolic reaction (e.g., by a cytochrome P450 enzyme), the reaction will proceed more slowly for the deuterated compound. This "metabolic switching" is a key principle behind the development of some deuterated drugs, where slowing metabolism can improve pharmacokinetic properties.
Quantum chemical calculations can be used to model the vibrational frequencies of C-H and C-D bonds and to calculate the energy barriers for bond cleavage. arxiv.org These calculations can predict the magnitude of the KIE for specific metabolic reactions, helping researchers to:
Identify which positions on a molecule are most susceptible to metabolism.
Predict how deuteration at a specific site will alter the metabolic profile of a compound.
Guide the synthetic chemistry efforts toward the most promising deuterated analogues for further study.
For instance, computational studies on deuterated polycyclic aromatic hydrocarbons (PAHs) have been used to calculate their infrared vibrational spectra, which helps in their detection and quantification in astrophysical contexts. arxiv.org Similar computational methods can be applied to predict the spectroscopic properties and reaction energetics of deuterated metabolites of this compound, aiding in their identification in complex biological samples.
| Computational Method | Application to Deuterated Compounds | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies and bond dissociation energies. | Magnitude of the kinetic isotope effect (KIE). |
| Molecular Docking | Simulating the binding of a deuterated compound to a metabolic enzyme. | Preferred binding orientation and sites of metabolism. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism (e.g., hydrogen abstraction). | Reaction energy barriers and prediction of metabolic products. |
Expanding Applications in Environmental Monitoring and Forensic Science as Analytical Tracers
The use of deuterated compounds as tracers is well-established in hydrological and environmental studies, and their application is expanding into forensic science. zeochem.commdpi.com Deuterated aromatic carboxylic acids, due to their potential for tailored chemical properties and sensitive detection, represent a next-generation class of analytical tracers.
In environmental monitoring, deuterated compounds can be intentionally released into systems like groundwater aquifers or rivers to track the flow and dispersion of water and contaminants. proquest.comusgs.gov Because they are non-radioactive and environmentally benign in small quantities, they are considered "environmentally friendly" tracers. mdpi.commdpi.com For example, fully deuterated aromatic hydrocarbons have been used to monitor in-situ biodegradation and transport of pollutants in contaminated groundwater. proquest.com A compound like this compound could potentially be used to trace the fate of specific classes of industrial or pharmaceutical pollutants that share its chemical structure. The high sensitivity of mass spectrometry allows for the detection of these tracers at very low concentrations. zeochem.com
In forensic science, deuterated standards are crucial for the accurate quantification of drugs, toxins, and their metabolites in forensic samples. The unique applications for deuterated compounds as tracers are also emerging. For instance, they could be used in covert marking or tagging of materials for tracking purposes. The specific isotopic signature of a deuterated compound provides a high degree of specificity, making it difficult to counterfeit. As analytical instrumentation continues to improve in sensitivity and resolution, the utility of complex deuterated molecules as sophisticated tracers in both environmental and forensic investigations is expected to grow significantly.
Q & A
What are the key structural features of 4-(Methylamino)benzoic Acid-d3, and how are they determined experimentally?
The non-deuterated analog crystallizes in a monoclinic space group with three planar molecules in the asymmetric unit. O—H⋯O and N—H⋯O hydrogen bonds form an ring motif, stabilized by C—H⋯C interactions. X-ray diffraction (XRD) at 296 K (Ruby Gemini CCD detector) and refinement via SHELXL97 (-factor = 0.066) are critical for structural determination. For deuterated forms, neutron diffraction or deuterium NMR may resolve isotopic effects on bond lengths and vibrational modes .
Which synthetic routes are commonly employed for preparing 4-(Methylamino)benzoic acid derivatives, and how can purity be ensured?
Synthesis often uses carbodiimide-mediated coupling (e.g., EDC/NHS) for amide bond formation, as seen in related bioactive compounds . Purification involves silica chromatography or recrystallization. Purity is validated via capillary zone electrophoresis (CZE), which distinguishes charge heterogeneity by leveraging charge-to-hydrodynamic radius ratios. Method optimization includes buffer pH adjustments (e.g., 10× PBS, pH 7.4) and voltage gradients .
How do deuteration effects influence the pharmacokinetic and metabolic stability of this compound?
Deuteration at the methylamino group introduces a kinetic isotope effect, slowing CYP450-mediated metabolism. Comparative LC-MS studies of deuterated vs. non-deuterated analogs in serum (e.g., human serum H4522) reveal prolonged half-lives. Stability assays under physiological conditions (37°C, pH 7.4) confirm reduced degradation rates .
What computational methods are suitable for modeling the hydrogen bonding network in this compound crystals?
Density Functional Theory (DFT) calculates lattice energies and hydrogen bond strengths, corroborating XRD data. For example, O—H⋯O distances (1.8–2.0 Å) align with DFT-predicted bond energies (-15 to -20 kcal/mol). Discrepancies in H-bond angles (±2°) are resolved via iterative refinement in software like Gaussian09 .
What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
High-resolution mass spectrometry (HR-MS) identifies impurities (e.g., methyl ester byproducts), while CZE with UV detection (214 nm) resolves charge variants. Solid-phase extraction (SPE) minimizes matrix interference in biological samples. Limits of quantification (LOQ) ≤0.1% are achieved through spike-recovery validation .
How should researchers reconcile discrepancies in reported melting points for 4-(Methylamino)benzoic acid derivatives?
Polymorphism and residual solvents (e.g., ethanol) cause melting point variations. Differential Scanning Calorimetry (DSC) and variable-temperature XRD distinguish polymorphs. Reproducibility requires strict control of recrystallization solvents (e.g., ethanol/water mixtures) and cooling rates .
What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirms carboxylic acid O-H (2500 cm⁻¹) and N-H stretches (3300 cm⁻¹).
- ²H NMR : Identifies deuterium incorporation (e.g., methyl-d₃ signal at 1.2 ppm).
- LC-MS/MS : Validates molecular weight (e.g., [M+H]⁺ = 170.1 for non-deuterated) and fragmentation patterns .
How does deuteration position affect the compound’s interaction with biological targets?
Deuteration at the methyl group minimizes steric hindrance compared to aromatic deuteration. Molecular docking (e.g., AutoDock Vina) shows retained binding affinity to targets like SARS-CoV-2 main protease (RMSD ≤1.5 Å), while metabolic stability improves .
How is disorder in the crystal lattice of deuterated derivatives addressed during refinement?
Partial occupancy modeling in SHELXL97 resolves disordered regions. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. Comparative analysis with non-deuterated analogs isolates isotopic effects .
How can conflicting hydrogen bond data be resolved using integrated computational and experimental approaches?
XRD-derived O—H⋯O distances (1.8–2.0 Å) are cross-validated with DFT-calculated bond energies. For example, discrepancies in N—H⋯O angles (150° vs. 160°) are reconciled by optimizing van der Waals radii in computational models .
What role does pH play in the photophysical properties of deuterated benzoic acid derivatives?
pH modulates ionization states (e.g., carboxylic acid deprotonation at pH >5), altering UV-Vis absorption maxima. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes under varying pH (e.g., 10× PBS buffer adjustments) .
How are silica-based catalysts modified with this compound for enhanced surface area?
Incorporation into silica matrices (e.g., rice husk-derived) increases specific surface area by ~24% via templated pore formation. BET analysis confirms pore size distribution (e.g., 2–5 nm), while FT-IR verifies amine-carboxylic acid interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
